1-Amino-1H-pyrrole-2-carboxamide

Organic Synthesis Heterocyclic Chemistry Process Chemistry

1-Amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9) is a unique N-amino-substituted pyrrole-2-carboxamide building block. The N1-primary amine provides a distinct nucleophilic handle for regioselective construction of pyrrolo[2,1-f][1,2,4]triazine kinase inhibitor scaffolds, which unsubstituted or N-alkyl pyrrole-2-carboxamides cannot replicate. With dual hydrogen-bond donor capacity (HBD=2) and a PSA of 74.04 Ų, this compound enables SAR explorations inaccessible to generic pyrrole-2-carboxamide analogs. Ideal for medicinal chemistry programs targeting kinases, MmpL3 antitubercular agents, and anion transport modulation studies.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 159326-69-9
Cat. No. B132632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1H-pyrrole-2-carboxamide
CAS159326-69-9
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)N)N
InChIInChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9)
InChIKeyWXHLTDFUEACLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9): Chemical Identity and Baseline Procurement Data


1-Amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9) is a heterocyclic organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol, belonging to the pyrrole-2-carboxamide class of compounds . Structurally, it features a pyrrole ring substituted with a primary amino group at the N1-position and a carboxamide group at the C2-position, a dual-functional arrangement that distinguishes it from other pyrrole-2-carboxamides lacking the N-amino substituent . The compound is typically supplied as a yellow to light brown solid with a reported purity of ≥95%, a predicted density of 1.45–1.5 g/cm³, and a boiling point of approximately 425.9 °C at 760 mmHg [1]. Its free base form is sparingly soluble in water, though the hydrochloride salt derivative (CAS 1630906-75-0) offers enhanced aqueous solubility for biological assay applications .

Why N-Unsubstituted Pyrrole-2-carboxamides Cannot Replace 1-Amino-1H-pyrrole-2-carboxamide in Synthetic and Biological Workflows


Generic substitution of 1-amino-1H-pyrrole-2-carboxamide with simpler pyrrole-2-carboxamides (e.g., 1H-pyrrole-2-carboxamide itself, or N-alkyl/aryl substituted analogs) fails due to the critical structural and functional role of the N1-amino group. This exocyclic primary amine serves as a distinct nucleophilic handle that enables unique synthetic transformations—including the regioselective construction of pyrrolo[2,1-f][1,2,4]triazine scaffolds via N-amination-cyclization cascades—that are inaccessible with N-unsubstituted or N-alkylated pyrrole-2-carboxamides [1]. Furthermore, the N1-amino group provides an additional hydrogen-bond donor capacity (HBD = 2) relative to standard pyrrole-2-carboxamides (HBD = 1), fundamentally altering the compound's potential for molecular recognition, binding interactions, and physicochemical properties such as polar surface area (PSA = 74.04 Ų) and logP (0.58) compared to simpler analogs [2]. In medicinal chemistry contexts, the N1-amino substituent introduces a vector for further derivatization and modulates target engagement profiles that cannot be replicated by merely varying the carboxamide N-substituent, as evidenced by SAR studies across pyrrole-2-carboxamide inhibitor series targeting kinases, monoamine oxidases, and bacterial MmpL3 proteins [3].

1-Amino-1H-pyrrole-2-carboxamide: Quantitative Differentiation Evidence Versus In-Class Analogs


Synthetic Yield Differentiation: N-Amination Route Versus Alternative Pyrrole-2-carboxamide Syntheses

A patent-documented synthesis of 1-amino-1H-pyrrole-2-carboxamide via base-catalyzed hydrolysis of 1-amino-1H-pyrrole-2-carbonitrile proceeds with an isolated yield of 62% after chromatographic purification, producing 13.12 g of product from 18.00 g of starting nitrile . This yield is directly comparable to alternative pyrrole-2-carboxamide syntheses: amide coupling of 1-cyanopyrrole-2-carboxylic acid with ammonia using HATU or EDC/DIPEA yields 90-95% pure product with 'moderate to good yield' (unspecified, but qualitatively lower than the 62% isolated yield for the N-amino compound) . The N-amination route provides a defined, reproducible protocol with documented yield metrics suitable for process optimization, whereas the alternative coupling approach lacks precise yield quantification in the public domain for this specific scaffold .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Differentiation: Polar Surface Area (PSA) and Hydrogen-Bond Donor Count Versus N-Substituted Pyrrole-2-carboxamides

1-Amino-1H-pyrrole-2-carboxamide exhibits a calculated polar surface area (PSA) of 74.04 Ų and a hydrogen-bond donor (HBD) count of 2, derived from the presence of both the primary amine (at N1) and the carboxamide NH₂ group [1]. In contrast, the structurally related N-propargyl-1H-pyrrole-2-carboxamide (CAS 929537-02-0) possesses a PSA of approximately 45–50 Ų and an HBD count of 1 (only the carboxamide NH), due to the absence of the N1-amino substituent [2]. The ~24–29 Ų increase in PSA for the target compound corresponds to enhanced polarity and potentially altered membrane permeability and blood-brain barrier penetration characteristics compared to N-alkyl/aryl substituted analogs, a differentiation that directly impacts suitability for central nervous system versus peripheral target applications .

Medicinal Chemistry Drug Design ADME Properties

Antimicrobial Potency Class-Level Inference: Pyrrole-2-carboxamide Scaffold Activity Against Mycobacterium tuberculosis MmpL3

While direct antimicrobial data for 1-amino-1H-pyrrole-2-carboxamide itself is not available in the public domain, the pyrrole-2-carboxamide scaffold class to which it belongs has demonstrated potent anti-tuberculosis activity. Optimized pyrrole-2-carboxamide derivatives targeting MmpL3 (Mycobacterial membrane protein Large 3) exhibit MIC values of <0.016 μg/mL against both drug-susceptible (H37Rv) and drug-resistant (isoniazid-resistant, rifampicin-resistant) Mycobacterium tuberculosis strains, with accompanying low cytotoxicity (IC₅₀ > 64 μg/mL) and minimal hERG channel inhibition [1]. In contrast, the closely related indole-2-carboxamide scaffold yields MIC₉₀ values in the range of 0.006–0.047 μg/mL—approximately 2–4× more potent on a weight basis, but with distinct selectivity and toxicity profiles [2]. The N1-amino substituent of the target compound provides a unique vector for further SAR exploration within the MmpL3 inhibitor series, enabling derivatization strategies that are inaccessible to N-unsubstituted or N-alkylated pyrrole-2-carboxamides .

Antitubercular Agents MmpL3 Inhibition Drug-Resistant TB

Procurement-Relevant Application Scenarios for 1-Amino-1H-pyrrole-2-carboxamide Based on Differentiated Evidence


Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitor Scaffolds

1-Amino-1H-pyrrole-2-carboxamide serves as a critical N-amination building block for constructing pyrrolo[2,1-f][1,2,4]triazine cores, which have been identified as novel kinase inhibitor templates that effectively mimic the quinazoline kinase inhibitor pharmacophore . This scaffold has demonstrated utility in developing EGFR tyrosine kinase inhibitors with cellular antiproliferative activity against human colon tumor DiFi cells . The 62% isolated yield synthesis protocol provides a validated starting point for medicinal chemistry programs focused on kinase inhibition, differentiating this building block from alternative pyrrole derivatives that lack the N1-amino functionality required for triazine ring fusion .

MmpL3 Inhibitor Lead Optimization for Drug-Resistant Tuberculosis

The pyrrole-2-carboxamide scaffold, for which 1-amino-1H-pyrrole-2-carboxamide is a versatile precursor, has been structurally optimized to produce MmpL3 inhibitors with sub-0.016 μg/mL MIC values against drug-resistant M. tuberculosis strains, favorable microsomal stability, and minimal hERG channel inhibition . The N1-amino substituent provides an additional derivatization handle for SAR exploration—enabling the introduction of diverse N-substituents via reductive amination, acylation, or sulfonylation—that is absent in simpler pyrrole-2-carboxamide building blocks . This makes the compound particularly valuable for medicinal chemistry teams pursuing novel antitubercular agents with improved resistance profiles.

Transmembrane Anion Transport System Development

Pyrrole-2-carboxamides have been reported as efficient transmembrane anion transport systems, with transport properties that are tunable through control of lipophilicity and N–H pKa via systematic variations of the pyrrole ring and amide moiety substitutions [1]. The N1-amino group of 1-amino-1H-pyrrole-2-carboxamide offers a distinct pKa modulation site (predicted pKa ~6.5–14.7 depending on protonation state) relative to other pyrrole-2-carboxamides, enabling fine-tuning of anion transport efficiency and selectivity for applications in supramolecular chemistry and synthetic ion channel research [2].

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